molecular formula C25H27ClN6O2 B2553103 7-[(4-Chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione CAS No. 898428-03-0

7-[(4-Chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione

Cat. No. B2553103
M. Wt: 478.98
InChI Key: ULEODZILXRJTNT-UHFFFAOYSA-N
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Description

The compound "7-[(4-Chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione" is a complex molecule that may be related to various pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related piperazine compounds involves multiple steps, as seen in the synthesis of 1,4-piperazine-2,5-dione, which was achieved in 23% yield over six steps from a specific ethyl carboxylate precursor . Another relevant synthesis is that of 1-[(4-chlorophenyl)phenyl methyl] piperazine, a key intermediate in the production of cetirizine hydrochloride, which was synthesized from 4-chlorobenzophenone with an overall yield of 71.2% . These methods provide a foundation for the synthesis of complex piperazine derivatives, which could be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized by their hydrogen-bonding networks, as demonstrated by the polymorphic crystalline forms of a synthesized piperazine-2,5-dione . The association of these molecules in solution can be studied using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, with the solid-state structures serving as models for solution aggregation .

Chemical Reactions Analysis

Piperazine compounds can undergo various chemical reactions, including Dieckmann cyclization to form piperazine-2,5-diones . This reaction involves the closure of a terminal methylene group onto a carbonyl group, facilitated by the presence of activating groups such as ketone carbonyl, nitrile, ester, or phosphoryl . The reactivity of the piperazine ring is central to the chemical versatility of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be influenced by their substituents. For instance, the presence of a methyl group in the phenyl ring of piperazine and the chain length can significantly affect the dopaminergic and serotonergic antagonistic activity of the compounds . The synthesis of isostructural compounds with piperazine and phosphorus groups has also been reported, demonstrating the ability to form two-dimensional layers in the crystal structure through hydrogen bonding .

Scientific Research Applications

Chemical Synthesis and Reactivity

Research on derivatives of 1,2,4-triazine and piperazine, similar to the mentioned compound, has shown their involvement in chemical synthesis and reactivity studies. For example, studies on 1,2,4-triazine derivatives explore their reactions with alkylmagnesium halides, Diazomethane, and in Mannich reactions, suggesting their utility in synthesizing novel organic compounds with potential biological activities (Mustafa, Mansour, & Zaher, 1970). Similarly, compounds incorporating piperazine structures have been synthesized through Dieckmann cyclization, highlighting the synthetic flexibility and utility of these moieties in constructing complex molecular architectures (Aboussafy & Clive, 2012).

Biological Activities

Compounds featuring triazole and piperazine rings have been evaluated for their antimicrobial activities. Novel triazole derivatives, including those with piperazine substitutions, have been synthesized and screened for antimicrobial properties, indicating their potential as therapeutic agents (Bektaş et al., 2007). This suggests that the compound , by virtue of containing similar functional groups, might also possess interesting biological activities worth exploring.

Physicochemical Properties

The investigation of physicochemical properties such as solubility, thermodynamics, and partitioning processes of related compounds can provide insights into their behavior in biological systems. For instance, a study on a novel antifungal compound from the triazole class explored these aspects, offering a foundation for understanding the drug-like properties of similar molecules (Volkova, Levshin, & Perlovich, 2020).

Spectroscopic and Computational Analysis

Spectroscopic and computational studies, including DFT and HSA binding, have been conducted on piperazine-quinoline derivatives, providing insights into their electronic structure, reactivity, and potential interaction with biological targets (Murugesan et al., 2021). Such analyses are crucial for the rational design of compounds with desired biological activities.

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN6O2/c1-17-5-3-4-6-19(17)16-30-11-13-31(14-12-30)24-27-22-21(23(33)28-25(34)29(22)2)32(24)15-18-7-9-20(26)10-8-18/h3-10H,11-16H2,1-2H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEODZILXRJTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3=NC4=C(N3CC5=CC=C(C=C5)Cl)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(4-Chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione

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